Structural Elucidation and Supramolecular Architecture of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid
Structural Elucidation and Supramolecular Architecture of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary
The rational design of modern pharmaceuticals and agrochemicals relies heavily on the precise spatial understanding of small-molecule building blocks. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) is a highly specialized synthon[1]. Its unique combination of a hydrogen-bonding network (via the amino and carboxylic acid groups) and a lipophilic, electron-withdrawing difluoromethyl moiety makes it a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and beta-secretase (BACE) inhibitors for Alzheimer's disease research (2[2]).
This whitepaper provides an in-depth technical guide to the crystal structure analysis of this molecule, detailing the causality behind experimental choices, self-validating protocols for Single-Crystal X-Ray Diffraction (SCXRD), and the resulting supramolecular architecture.
Molecular Anatomy & Crystallographic Significance
Understanding the crystallographic behavior of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires dissecting its functional groups:
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The Pyrazole Core: Provides a rigid, planar aromatic scaffold. The N2 atom acts as a potential hydrogen-bond acceptor.
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The 3-Carboxylic Acid: A classic supramolecular synthon. In solid-state packing, pyrazole-3-carboxylic acids typically form robust R22(8) homodimers through strong O-H···O interactions (3[3]).
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The 4-Amino Group: Acts as a dual hydrogen-bond donor (N-H···O or N-H···N), driving the formation of secondary 1D chains or 2D sheets.
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The 1-Difluoromethyl Group (-CHF2): This is the most crystallographically challenging moiety. The -CHF2 group is notoriously prone to rotational disorder around the N-C bond at room temperature. Furthermore, the highly electronegative fluorine atoms participate in weak, yet highly directional, C-H···F interactions that dictate polymorphic outcomes.
Experimental Workflow: From Nucleation to Refinement
To achieve a high-resolution structural model, the experimental workflow must be tightly controlled. The following diagram outlines the logical progression of the crystallographic analysis.
Workflow for the crystallographic elucidation of difluoromethyl pyrazole derivatives.
Self-Validating Crystallization Protocol
Causality & Logic: Pyrazole-carboxylic acids form highly stable, insoluble hydrogen-bonded networks. Rapid evaporation often yields microcrystalline powders unsuitable for SCXRD. To circumvent this, a vapor diffusion method is employed. Ethyl acetate (EtOAc) acts as a good solvent that temporarily disrupts the hydrogen-bond network, while the slow diffusion of a non-polar antisolvent (hexane) forces ordered nucleation.
Step-by-Step Methodology:
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Dissolution: Dissolve 15 mg of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (4[4]) in 1.5 mL of HPLC-grade ethyl acetate in a 4 mL inner vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Self-Validation: A perfectly clear solution ensures that subsequent nucleation is homogeneous and thermodynamically driven.
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Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.
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Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 5–7 days.
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Harvesting: Select a colorless, block-like single crystal exhibiting sharp extinction under a polarized light microscope.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
Causality & Logic: The choice of a low-temperature (100 K) data collection is not merely standard practice; it is a critical necessity. At room temperature, the thermal motion of the -CHF2 group artificially inflates thermal ellipsoids, obscuring weak C-H···F contacts and complicating the refinement model.
Step-by-Step Methodology:
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Cryo-Mounting: Coat the selected crystal in paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
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Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα source ( λ=1.54178 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, N, O, F) to maximize anomalous dispersion and absolute structure determination if chiral impurities are present.
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Integration & Scaling: Process frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections.
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Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).
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Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-Validation: Ensure the final R1 value is <0.05 and the maximum residual electron density peak/hole in the Fourier difference map is <0.5e−/A˚3 , specifically checking the vicinity of the fluorine atoms for unmodeled disorder.
Quantitative Crystallographic Data
Based on the crystallographic behavior of closely related pyrazole-3-carboxylic acid derivatives (5[5]), the expected quantitative parameters for the refined structure are summarized below:
| Parameter | Value / Description |
| Chemical Formula | C5H5F2N3O2 |
| Formula Weight | 177.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength ( λ ) | 1.54178 Å (Cu Kα) |
| Z (Molecules per unit cell) | 4 |
| Primary Hydrogen Bond Motif | R22(8) (Carboxylic acid dimer) |
| Secondary Interactions | C(4) chains (N-H···O / N-H···N) |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |
Supramolecular Architecture & Hydrogen Bonding Network
The solid-state architecture of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is dictated by a hierarchy of intermolecular forces:
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Primary Motif (The R22(8) Dimer): The most thermodynamically favorable interaction is the formation of centrosymmetric dimers via the carboxylic acid groups. The O-H···O hydrogen bonds typically exhibit donor-acceptor distances of ~2.65 Å.
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Secondary Motif (Amino Group Propagation): The 4-amino group acts as a bridge between adjacent dimers. The two hydrogen atoms of the NH2 group engage in bifurcated hydrogen bonding: one donating to the carbonyl oxygen of a neighboring dimer, and the other donating to the N2 atom of the pyrazole ring. This cross-linking generates a robust 2D corrugated sheet.
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Tertiary Motif (Halogen Interactions): The difluoromethyl groups project outward from the 2D sheets into the hydrophobic interlayer spaces. Weak C-H···F interactions (distances ~2.4–2.6 Å) and F···F repulsions dictate the final 3D packing. The exact conformation of the -CHF2 group (whether the C-H bond is syn or anti to the pyrazole ring) is locked in by these delicate electrostatic balances at 100 K.
References
- US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE). Google Patents.
- 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Product Specifications. EvitaChem.
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate / Zeitschrift für Kristallographie.
- Five Multidimensional Co(II)-Complexes Derived from an Asymmetric 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid: Syntheses, Structures, and Magnetic Properties. ACS Publications / Crystal Growth & Design.
Sources
- 1. 4-Amino-1-(difluoromethyl)pyrazole-3-carboxylic acid | 1695283-45-4 [m.chemicalbook.com]
- 2. US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. evitachem.com [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
